molecular formula C27H38N2O4S B15099282 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide

Cat. No.: B15099282
M. Wt: 486.7 g/mol
InChI Key: GIKJFGDQMYSGTC-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide is a complex organic compound with a unique structure that includes a dimethylamino group, a dioxidotetrahydrothiophen ring, and a heptyloxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used as a probe to investigate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, such as in drug development for targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : 373.46 g/mol

The structure includes a dimethylamino group, a tetrahydrothiophene moiety, and a heptyloxybenzamide component, which contribute to its potential interactions within biological systems.

Property Value
Molecular FormulaC₁₈H₂₃N₃O₄S
Molecular Weight373.46 g/mol
Boiling Point680.7 ± 55.0 °C (predicted)
SolubilitySoluble in organic solvents

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antibacterial agent.
  • Anticancer Properties : Research suggests that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Enzyme Inhibition : It has been noted to interact with specific enzymes, potentially modulating biochemical pathways critical for disease progression.

Synthesis Methods

The synthesis of this compound can be approached through various chemical reactions involving key intermediates. Common methods include:

  • Condensation Reactions : Combining dimethylaminobenzaldehyde with appropriate thiophene derivatives.
  • Functionalization : Modifying the heptyloxy group to enhance solubility and bioactivity.
  • Purification Techniques : Utilizing chromatography to isolate the desired product with high purity.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Antimicrobial Studies : A study demonstrated that derivatives of benzamide with similar structural motifs showed significant inhibition against Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanisms : Research on related compounds indicated that they could induce apoptosis in cancer cell lines by activating caspase pathways .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that certain modifications to the benzamide structure enhanced inhibitory activity against target enzymes involved in cancer metabolism .

Properties

Molecular Formula

C27H38N2O4S

Molecular Weight

486.7 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-4-heptoxybenzamide

InChI

InChI=1S/C27H38N2O4S/c1-4-5-6-7-8-18-33-26-15-11-23(12-16-26)27(30)29(25-17-19-34(31,32)21-25)20-22-9-13-24(14-10-22)28(2)3/h9-16,25H,4-8,17-21H2,1-3H3

InChI Key

GIKJFGDQMYSGTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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